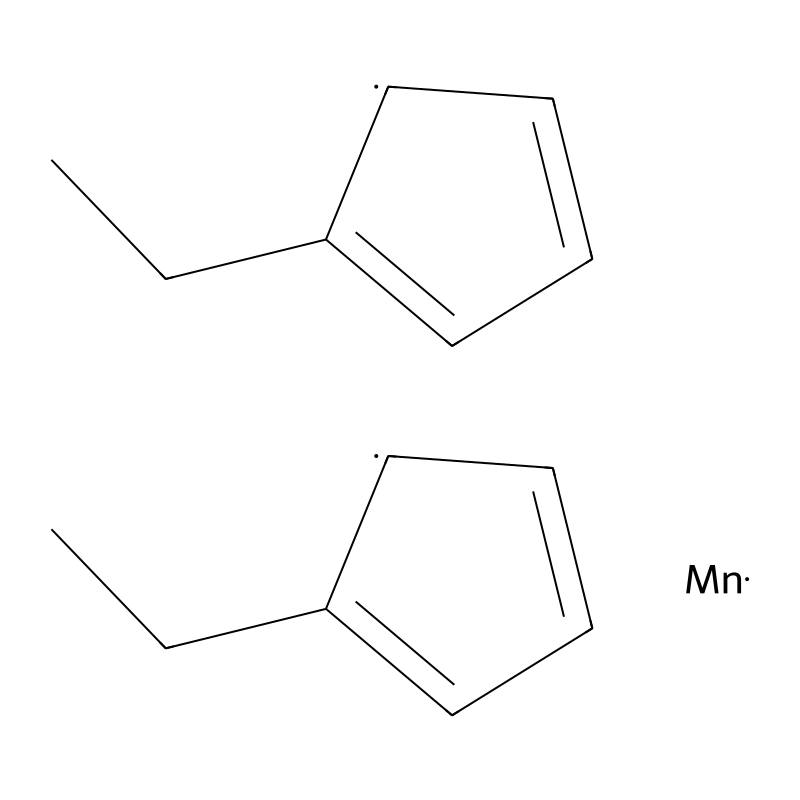Bis(ethylcyclopentadienyl)manganese

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Vapor Deposition (CVD)
CVD is a technique for depositing thin films on a substrate by introducing precursor chemicals in a gaseous phase. BeCp2Mn can be used as a precursor for depositing manganese-containing thin films. During CVD, BeCp2Mn vapor is introduced into a reaction chamber containing the substrate. The BeCp2Mn decomposes on the hot substrate surface, releasing manganese atoms that bond to the surface and form the thin film []. The specific properties of the deposited film can be controlled by factors like deposition temperature, precursor concentration, and carrier gas composition [].Atomic Layer Deposition (ALD)
ALD is a variant of CVD that enables deposition of ultra-thin films with precise control over thickness and uniformity at the atomic level. Similar to CVD, BeCp2Mn can be used as a precursor in ALD for depositing manganese thin films. In ALD, the precursor and a reactant gas (e.g., oxygen, hydrogen) are pulsed alternately into the reaction chamber. During each pulse-cycle, self-limiting surface reactions lead to the deposition of a single atomic layer of the desired material []. BeCp2Mn offers advantages in ALD due to its volatility and good film forming properties.
Scientific Research Applications:
BeCp2Mn is being explored in scientific research for various applications due to the unique properties of manganese thin films. Some potential areas of research include:
Spintronics
Manganese thin films exhibit interesting magnetic properties, making them suitable for research in spintronics, a field that explores the use of electron spin in electronic devices [].
Magnetoresistive Random-Access Memory (MRAM)
BeCp2Mn can be used as a precursor for depositing manganese rich thin films for MRAM devices. MRAM is a type of non-volatile memory that utilizes magnetic fields to store data and offers advantages like faster read/write times and lower power consumption compared to traditional flash memory [].
Catalysis
Manganese-based materials can be effective catalysts for various chemical reactions. Research is ongoing to explore the use of BeCp2Mn deposited thin films as catalysts in areas like energy conversion and environmental remediation [].
Bis(ethylcyclopentadienyl)manganese is an organomanganese compound with the chemical formula C₁₄H₁₈Mn. This compound is characterized by its dark red liquid appearance and is sensitive to air and moisture, making it a compound of interest in various chemical applications. The molecular weight of bis(ethylcyclopentadienyl)manganese is approximately 241.23 g/mol, and it has a boiling point around 80°C. Its structure consists of two ethylcyclopentadienyl ligands coordinated to a manganese center, similar to other metallocenes but with unique properties due to the ethyl substituents .
The synthesis of bis(ethylcyclopentadienyl)manganese typically involves the reaction of manganese halides with sodium ethylcyclopentadienide in a suitable solvent such as tetrahydrofuran. This method allows for the formation of the desired organometallic compound through ligand exchange processes:
where X represents a halide ion
Bis(ethylcyclopentadienyl)manganese has several key applications:
Interaction studies involving bis(ethylcyclopentadienyl)manganese focus primarily on its reactivity with other chemical species during deposition processes. For example, when exposed to ozone during ALD processes, it shows significant mass gain due to the shedding of ethylcyclopentadienyl ligands and subsequent diffusion of manganese ions into the substrate. This indicates a complex interaction between the precursor and oxidizing agents that can lead to novel material properties .
Several compounds share structural similarities with bis(ethylcyclopentadienyl)manganese, particularly within the metallocene family. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Bis(cyclopentadienyl)manganese | C₁₀H₁₀Mn | Standard metallocene structure; less steric hindrance |
| Manganocene | C₁₀H₁₀Mn | Known for thermochromic properties |
| Bis(phenylcyclopentadienyl)manganese | C₁₄H₁₄Mn | Incorporates phenyl groups; different electronic properties |
| Bis(trimethylsilylcyclopentadienyl)manganese | C₁₂H₁₈Mn | Enhanced stability; used in various organometallic chemistry applications |
Uniqueness: Bis(ethylcyclopentadienyl)manganese stands out due to its ethyl substituents which impart distinct solubility and reactivity characteristics compared to other metallocenes. Its application in atomic layer deposition highlights its utility in advanced materials science, differentiating it from simpler or more traditional metallocenes like manganocene.








